molecular formula C7H6N2O2S B2587897 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde CAS No. 943026-20-8

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde

Cat. No.: B2587897
CAS No.: 943026-20-8
M. Wt: 182.2
InChI Key: LIFFMBSRKRXMOY-UHFFFAOYSA-N
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Description

6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Routes : Efficient and selective synthesis routes for pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, including analogues similar to 6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde, have been developed. These routes are high-yielding and have been used to produce gram quantities of each aldehyde (Brooks et al., 2010).

  • Molecular and Crystal Structure Analysis : Studies involving compounds like 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbaldehyde have included detailed molecular and crystal structure analyses, providing insights that can be applicable to the study of 6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde (Quintela et al., 1998).

Biological Activity and Applications

  • Antiviral Activity : Related compounds, such as those derived from 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde, have shown antiviral activities against influenza A virus subtype H1N1, suggesting potential applications for 6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde in antiviral drug development (Wang et al., 2014).

  • Development of Novel Drug-Like Molecules : Efficient synthesis methods have been reported for related compounds, expanding the scope of pyridazine/pyrazine chemistry. This indicates potential for the development of drug-like molecules with favorable bioactivity and pharmacokinetic properties, which could include 6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde (Turkett et al., 2020).

  • Antimicrobial Activities : Research on similar compounds, like 1,2,4-triazoles starting from isonicotinic acid hydrazide, has evaluated their antimicrobial activities. This suggests potential research avenues for 6,7-Dihydro[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde in antimicrobial applications (Bayrak et al., 2009).

Properties

IUPAC Name

6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-4-5-3-6-7(9-8-5)11-1-2-12-6/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFFMBSRKRXMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(O1)N=NC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943026-20-8
Record name 943026-20-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-ethenyl-6,7-dihydro[1,4]oxathiino[2,3-c]pyridazine (320 mg) in 1,4-dioxane/water (20 ml/5 ml) was treated with an aqueous solution of osmium tetroxide (4% w/v, 2 ml) and sodium periodate (1.08 g), initially stirred in an ice-bath, then allowed to warm to room temperature. After 2.5 hours the mixture was evaporated to dryness and dissolved in 1,4-dioxane and chloroform. Silica gel was added and the mixture was evaporated to dryness, added to a silica column (50 g) and chromatographed, eluting with 0-100% ethyl acetate in hexane, to afford a white solid (116 mg, 36%).
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
catalyst
Reaction Step One
Name
Yield
36%

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